

## PKF050-638 discovery and development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | PKF050-638 |           |
| Cat. No.:            | B1678506   | Get Quote |

An In-depth Technical Guide to Clinical Trial M20-638: Investigating Epcoritamab in Follicular Lymphoma

#### **Executive Summary**

Initial searches for a compound designated "PKF050-638" did not yield any publicly available information, suggesting this may be an internal, preclinical, or alternative identifier. However, extensive information was found for a pivotal Phase 3 clinical trial, M20-638, which evaluates the efficacy and safety of epcoritamab in combination with rituximab and lenalidomide (R2) for the treatment of relapsed or refractory follicular lymphoma (FL). This guide provides a comprehensive overview of the M20-638 study, including its design, experimental protocols, and the therapeutic rationale behind its approach.

# Introduction to Follicular Lymphoma and the Investigational Drug Epcoritamab

Follicular Lymphoma (FL) is the most common indolent non-Hodgkin lymphoma and the second most common B-cell cancer overall. While initial treatments are often effective, the disease is characterized by a relapsing and remitting course, and it is generally considered incurable with conventional therapies.[1][2] This necessitates the development of novel therapeutic strategies for patients with relapsed or refractory disease.

Epcoritamab is an investigational bispecific antibody designed to redirect T-cells to kill cancerous B-cells. It simultaneously binds to CD3 on T-cells and CD20 on B-cells, creating an immunological synapse that leads to T-cell activation and subsequent lysis of the malignant B-



cells. The M20-638 clinical trial is a critical step in evaluating the potential of this novel immunotherapy in the treatment of FL.[1][3]

#### M20-638 Clinical Trial: An Overview

The M20-638 study, also known as EPCORE™ FL-1, is a Phase 3, open-label, multicenter, randomized clinical trial.[1][3] Its primary objective is to assess the safety and efficacy of epcoritamab in combination with the standard immunomodulatory regimen of rituximab and lenalidomide (R2) compared to R2 alone in adult participants with relapsed or refractory FL.[1] [3]

#### **Quantitative Data Summary**

The following table summarizes the key quantitative parameters of the M20-638 clinical trial.

| Parameter                        | Value                              | Source |
|----------------------------------|------------------------------------|--------|
| ClinicalTrials.gov ID            | NCT05409066                        | [1][3] |
| EudraCT Number                   | 2021-000169-34                     | [1]    |
| Study Phase                      | Phase 3                            | [2]    |
| Projected Enrollment             | Approximately 642 participants     | [1]    |
| Study Start Date                 | September 2022                     | [2]    |
| Estimated Study Completion  Date | December 2029                      | [2]    |
| Primary Endpoints                | Progression-Free Survival<br>(PFS) | [2]    |
| Secondary Endpoints              | Best Overall Response (BOR)        | [2]    |

### **Experimental Protocols**

The M20-638 trial employs a rigorous protocol to evaluate the therapeutic combination.

#### **Patient Population**



The study enrolls adult participants (18 years and older) with a confirmed diagnosis of relapsed or refractory Follicular Lymphoma who have previously received at least one anti-CD20-containing treatment.[2][3]

#### **Treatment Regimen**

Participants are randomized into one of three treatment arms.[1][3] The investigational arm receives subcutaneous injections of epcoritamab in combination with standard R2 therapy. The control arm receives R2 alone.[1][2]

- Epcoritamab Administration: Subcutaneous injection.
- Rituximab Administration: Intravenous infusion (375 mg/m²) for up to 5 cycles.[2]
- Lenalidomide Administration: Oral capsules (20 mg) for up to 12 cycles.
- Treatment Cycle: Each cycle is 28 days.[1][2]

#### **Efficacy and Safety Assessments**

The study protocol includes regular monitoring of participants to assess both the efficacy and safety of the treatment regimens.

- Efficacy Assessment: Disease progression is monitored through imaging scans at specified intervals throughout the study. The primary efficacy endpoint is Progression-Free Survival (PFS), with a time frame of up to approximately 5 years.[2] A key secondary endpoint is the Best Overall Response (BOR), also assessed for up to approximately 5 years.[2]
- Safety Assessment: The safety profile is evaluated by monitoring adverse events and changes in the participants' overall health condition.[1] Blood samples are collected to further analyze the effects of the treatment.[3]

#### Visualizing the M20-638 Clinical Trial Workflow

The following diagram illustrates the overall workflow of the M20-638 clinical trial.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Study Details Page [abbvieclinicaltrials.com]
- 3. M20-638: A PHASE 3 MULTICENTER RANDOMIZED OPEN-LABEL TRIAL OF EPCORITAMAB IN COMBINATION WITH RITUXIMAB AND LENALIDOMIDE (R2) COMPARED TO RITUXIMAB AND LENALIDOMIDE (R2) ALONE IN SUBJECTS WITH RELAPSED OR REFRACTORY FOLLICULAR LYMPHOMA | NYU Langone Health [clinicaltrials.med.nyu.edu]
- To cite this document: BenchChem. [PKF050-638 discovery and development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678506#pkf050-638-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com